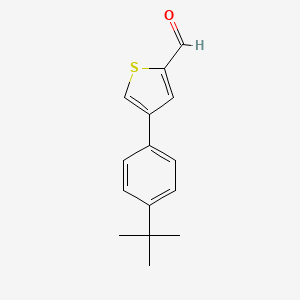
4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde: is an organic compound that features a thiophene ring substituted with a tert-butylphenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and thiophene-2-carboxaldehyde.
Reaction Conditions: A common method involves a Claisen-Schmidt condensation reaction, where the aldehyde groups of the starting materials react in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is often carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-(4-Tert-butylphenyl)-2-thiophenecarboxylic acid.
Reduction: 4-(4-Tert-butylphenyl)-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of thiophene derivatives has shown potential applications in medicinal chemistry. Compounds similar to this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the materials science field, thiophene derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the tert-butyl group can enhance the solubility and processability of these materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
4-tert-Butylphenylacetylene: An important intermediate in organic synthesis with applications in pharmaceuticals and agrochemicals.
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
4-tert-Butylbenzoyl chloride: Utilized in the synthesis of complex organic molecules.
Uniqueness: 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde stands out due to the presence of both the thiophene ring and the aldehyde functional group
Propiedades
Fórmula molecular |
C15H16OS |
|---|---|
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
4-(4-tert-butylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H16OS/c1-15(2,3)13-6-4-11(5-7-13)12-8-14(9-16)17-10-12/h4-10H,1-3H3 |
Clave InChI |
NQJLDUNCTHXCSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
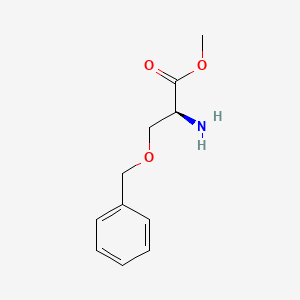
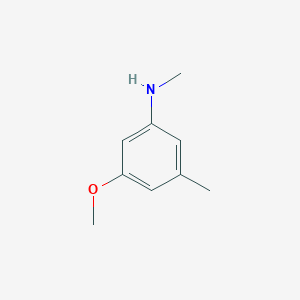
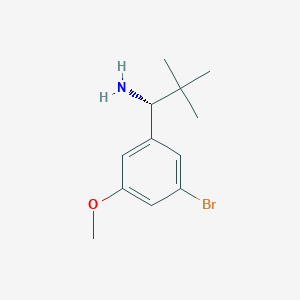
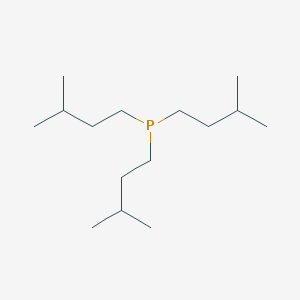
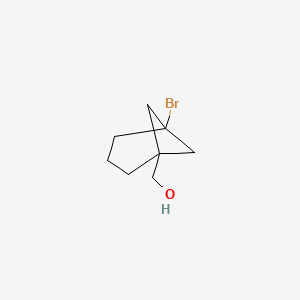
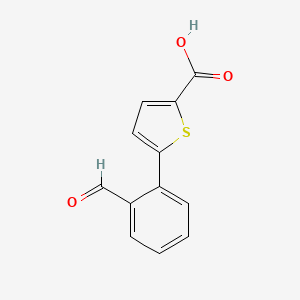
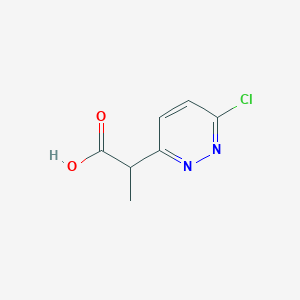
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
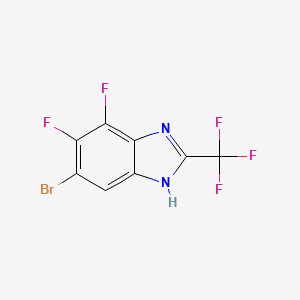
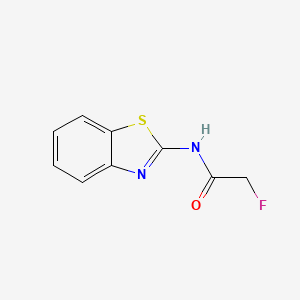
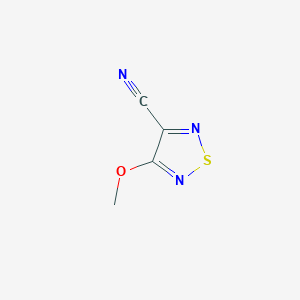
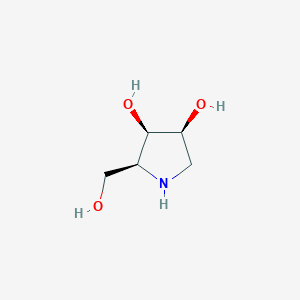
![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
